molecular formula C18H12F6N4O6 B14151926 N,N'-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide CAS No. 110990-13-1

N,N'-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide

Katalognummer: B14151926
CAS-Nummer: 110990-13-1
Molekulargewicht: 494.3 g/mol
InChI-Schlüssel: ICDFGEKNUAADSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide is a complex organic compound characterized by the presence of nitro and trifluoromethyl groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide typically involves the reaction of 4-nitro-3-(trifluoromethyl)aniline with butanediamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents.

    Substitution: The trifluoromethyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce different functional groups in place of the trifluoromethyl groups.

Wissenschaftliche Forschungsanwendungen

N,N’-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism by which N,N’-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide exerts its effects involves interactions with molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

CAS-Nummer

110990-13-1

Molekularformel

C18H12F6N4O6

Molekulargewicht

494.3 g/mol

IUPAC-Name

N,N'-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide

InChI

InChI=1S/C18H12F6N4O6/c19-17(20,21)11-7-9(1-3-13(11)27(31)32)25-15(29)5-6-16(30)26-10-2-4-14(28(33)34)12(8-10)18(22,23)24/h1-4,7-8H,5-6H2,(H,25,29)(H,26,30)

InChI-Schlüssel

ICDFGEKNUAADSO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1NC(=O)CCC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(F)(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.